molecular formula C12H21N3 B13019040 1,2-Ethanediamine, N,N-diethyl-N'-(2-pyridinylmethyl)- CAS No. 104295-25-2

1,2-Ethanediamine, N,N-diethyl-N'-(2-pyridinylmethyl)-

Cat. No.: B13019040
CAS No.: 104295-25-2
M. Wt: 207.32 g/mol
InChI Key: NTYBDAULOJMFNT-UHFFFAOYSA-N
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Description

N1,N1-Diethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of two ethyl groups attached to the nitrogen atom and a pyridin-2-ylmethyl group attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Diethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with pyridine-2-carbaldehyde in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

On an industrial scale, the production of N1,N1-Diethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems and reactors can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the pyridine ring or the ethylenediamine backbone.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-ylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N1,N1-Diethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes can be used as catalysts in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound is used in the synthesis of polymers and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The compound’s structure allows it to participate in redox reactions and influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N1,N1-Dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound has methyl groups instead of ethyl groups, which may affect its reactivity and binding affinity.

    N,N’-Bis(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound lacks the ethyl groups, which can influence

Properties

CAS No.

104295-25-2

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N',N'-diethyl-N-(pyridin-2-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C12H21N3/c1-3-15(4-2)10-9-13-11-12-7-5-6-8-14-12/h5-8,13H,3-4,9-11H2,1-2H3

InChI Key

NTYBDAULOJMFNT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=CC=CC=N1

Origin of Product

United States

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